N-(4-Hydroxy-3,5-dinitrophenyl)acetamide
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Overview
Description
N-(4-Hydroxy-3,5-dinitrophenyl)acetamide is a chemical compound with the molecular formula C8H7N3O6 It is characterized by the presence of nitro groups at positions 3 and 5, and a hydroxyl group at position 4 on the phenyl ring, along with an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Hydroxy-3,5-dinitrophenyl)acetamide can be synthesized through the nitration of 4-acetamidophenol. The process involves the following steps:
Purification: The reaction mixture is then neutralized and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of continuous flow reactors and automated purification systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxy-3,5-dinitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of N-(4-Amino-3,5-dinitrophenyl)acetamide.
Substitution: Formation of various substituted phenylacetamides.
Scientific Research Applications
N-(4-Hydroxy-3,5-dinitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Hydroxy-3,5-dinitrophenyl)acetamide involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to oxidative stress and potential therapeutic effects. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
N-(4-Hydroxy-3,5-dinitrophenyl)acetamide can be compared with other similar compounds such as:
N-(4-Nitrophenyl)acetamide: Lacks the hydroxyl group, leading to different reactivity and applications.
N-(4-Hydroxy-3-nitrophenyl)acetamide:
(4-Hydroxy-3,5-dinitrophenyl)acetic acid: Similar structure but with a carboxylic acid group instead of an acetamide group, leading to different chemical behavior and applications.
Properties
CAS No. |
118828-85-6 |
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Molecular Formula |
C8H7N3O6 |
Molecular Weight |
241.16 g/mol |
IUPAC Name |
N-(4-hydroxy-3,5-dinitrophenyl)acetamide |
InChI |
InChI=1S/C8H7N3O6/c1-4(12)9-5-2-6(10(14)15)8(13)7(3-5)11(16)17/h2-3,13H,1H3,(H,9,12) |
InChI Key |
DJJDJEGEEBJYIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
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